![molecular formula C8H9F B1337617 2-Fluoro-1,4-dimethylbenzene CAS No. 696-01-5](/img/structure/B1337617.png)
2-Fluoro-1,4-dimethylbenzene
Overview
Description
Mechanism of Action
Mode of Action
Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This could potentially be a mode of action for 2-Fluoro-1,4-dimethylbenzene.
Biochemical Pathways
Benzene derivatives can participate in various biochemical reactions, depending on their specific functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-1,4-dimethylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the fluorination of 1,4-dimethylbenzene (p-xylene) using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale fluorination processes. These processes often employ catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced under specific conditions to form corresponding hydrocarbons.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nitration: 2-Fluoro-1,4-dimethyl-3-nitrobenzene.
Oxidation: 2-Fluoro-1,4-dimethylbenzoic acid.
Reduction: 2-Fluoro-1,4-dimethylcyclohexane.
Scientific Research Applications
Chemistry
2-Fluoro-1,4-dimethylbenzene serves as a crucial building block in organic synthesis. It is used to create more complex molecules and study the behavior of fluorinated aromatic compounds. Its reactivity allows for various chemical transformations, including:
- Nitration
- Sulfonation
- Halogenation
Biology
The compound has gained attention for its potential applications in the development of fluorinated pharmaceuticals and agrochemicals. The presence of fluorine enhances the biological activity of derivatives synthesized from this compound.
Medicine
Research is ongoing into its role as a precursor in synthesizing medicinal compounds. Notably, derivatives of this compound have shown promising anticancer properties. For example:
- A derivative exhibited an IC50 value of approximately 45.2 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin.
Case Study 1: Environmental Exposure
A study conducted in Canada assessed human exposure to various chemicals, including fluorinated compounds like this compound. The findings highlighted regional variations in exposure levels and underscored the importance of ongoing monitoring to understand health impacts associated with environmental exposure to such compounds.
Case Study 2: Synthesis and Characterization
Research focused on synthesizing derivatives for pharmaceutical applications involved nitration reactions that yielded compounds with enhanced biological activity. This study emphasized modifying the chemical structure to optimize pharmacological properties while minimizing toxicity.
Comparison with Similar Compounds
1,4-Dimethylbenzene (p-Xylene): Lacks the fluorine atom, making it less reactive in electrophilic substitution reactions.
2-Fluoro-1,3-dimethylbenzene: Similar structure but with different substitution pattern, leading to different reactivity and properties.
4-Fluoro-1,2-dimethylbenzene: Another isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness: 2-Fluoro-1,4-dimethylbenzene is unique due to the specific positioning of the fluorine atom, which significantly alters its reactivity and properties compared to its non-fluorinated and differently fluorinated counterparts. This makes it valuable in various chemical syntheses and applications .
Biological Activity
2-Fluoro-1,4-dimethylbenzene, also known by its chemical formula C8H9F, is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, toxicity, and relevant case studies.
- Molecular Formula : C8H9F
- Molecular Weight : 138.16 g/mol
- CAS Number : 696-01-5
- Melting Point : 23°C to 26°C
- Boiling Point : 119°C to 121°C (40 mmHg)
- Solubility : Insoluble in water
Anticancer Properties
Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this base structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a derivative with a similar structure exhibited an IC50 value of approximately 45.2 μM against U87 glioblastoma cells, indicating moderate efficacy compared to established chemotherapeutics like doxorubicin (IC50 = 0.31 μM) .
Case Study 1: Environmental Exposure
A case study conducted in Canada utilized biomonitoring data to assess human exposure to various chemicals, including fluorinated compounds like this compound. The findings indicated regional variations in exposure levels, emphasizing the need for ongoing monitoring and assessment of potential health impacts associated with environmental exposure to such compounds .
Case Study 2: Synthesis and Characterization
A significant study focused on synthesizing derivatives of this compound for use in pharmaceutical applications. The synthesis involved nitration reactions that yielded compounds with enhanced biological activity. The research highlighted the importance of modifying the chemical structure to optimize pharmacological properties while minimizing toxicity .
Table of Biological Activities
Properties
IUPAC Name |
2-fluoro-1,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAVYWPXOXAOBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80490107 | |
Record name | 2-Fluoro-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
696-01-5 | |
Record name | 2-Fluoro-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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